6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Description
6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by a central triazine ring substituted with an azepan-1-ylmethyl group at position 6 and a 4-fluorophenylamine group at position 2. This compound is synthesized via nucleophilic substitution, where 6-(chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine reacts with azepane under basic conditions . Its molecular formula is C₁₇H₂₂FN₇, with a molecular weight of 367.43 g/mol.
Properties
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6/c17-12-5-7-13(8-6-12)19-16-21-14(20-15(18)22-16)11-23-9-3-1-2-4-10-23/h5-8H,1-4,9-11H2,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZFFZHFVQCDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom replaces a leaving group on the aromatic ring.
Formation of the Triazine Core: The triazine core is formed through the cyclization of appropriate precursors, often involving the use of cyanuric chloride as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and ensure consistent product quality.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling events.
Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,5-Triazine-2,4-diamines
The following table summarizes key structural and physicochemical differences between 6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and related compounds:
Pharmacological and Agricultural Relevance
- Antimicrobial Potential: Compounds like 6-(1H-benzimidazol-2-ylsulfanyl)-N,N′-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine () show antimicrobial activity due to sulfanyl and benzimidazole groups, whereas the target compound’s azepane may enhance membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
